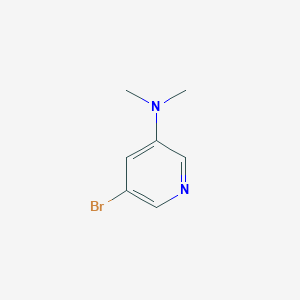

5-Bromo-N,N-dimethylpyridin-3-amine

Description

5-Bromo-N,N-dimethylpyridin-3-amine (CAS 342602-87-3) is a brominated pyridine derivative featuring a dimethylamine substituent at position 3 and a bromine atom at position 5 of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₇H₉BrN₂, with a molecular weight of 201.06 g/mol (inferred from analogous compounds in and ).

Propriétés

IUPAC Name |

5-bromo-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIMPJHDGVFITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634086 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342602-87-3 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine typically involves the bromination of N,N-dimethylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Coupling Reactions: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura cross-coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

5-Bromo-N,N-dimethylpyridin-3-amine has been investigated for its potential antimicrobial properties. A study highlighted that derivatives of pyridine, including this compound, exhibit various biological activities such as anti-tumor and anti-microbial effects. The synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions has shown promising results in inhibiting microbial growth, which is crucial for developing new antibiotics .

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition affects drug metabolism, making it relevant in pharmacokinetics and drug development contexts. Understanding how this compound interacts with biological systems can lead to advancements in therapeutic applications .

Synthetic Methodologies

Suzuki Cross-Coupling Reactions

this compound serves as a key intermediate in Suzuki cross-coupling reactions, which are pivotal in synthesizing various aryl-pyridine derivatives. These reactions utilize palladium catalysts to couple arylboronic acids with the amine, yielding novel compounds with potential biological activities. The efficiency of these reactions has been documented, showcasing moderate to good yields of the desired products .

Synthesis of Novel Derivatives

The compound has been employed as a starting material for synthesizing a range of pyridine-based derivatives. These derivatives are being explored for their potential applications in liquid crystal technologies and as chiral dopants due to their unique electronic properties .

Materials Science

Liquid Crystal Applications

The electronic properties of this compound and its derivatives make them suitable candidates for use in liquid crystal displays (LCDs). Computational studies have indicated that these compounds can act as effective chiral dopants, enhancing the performance of liquid crystal devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial effects of novel pyridine derivatives synthesized from this compound. The results showed significant inhibition against various bacterial strains, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of CYP1A2 by derivatives of this compound. The findings suggest that these compounds could modulate drug metabolism, emphasizing their relevance in pharmacology and toxicology.

Mécanisme D'action

The mechanism of action of 5-Bromo-N,N-dimethylpyridin-3-amine depends on its application:

In Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors.

In Material Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function within organic electronic devices.

Comparaison Avec Des Composés Similaires

Structural Isomerism and Substituent Effects

The position of bromine and amine groups significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Physicochemical Properties

Substituents impact melting points, stability, and spectral characteristics:

- Nitro Derivatives: 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS 1040682-46-9) has a higher molecular weight (246.06 g/mol) and is a solid at room temperature, whereas non-nitrated analogs are likely liquids or low-melting solids .

- Spectroscopic Data : ¹H NMR of similar compounds () shows aromatic proton shifts between δ 7.5–8.5 ppm, with dimethylamine protons resonating near δ 3.0 ppm .

Activité Biologique

5-Bromo-N,N-dimethylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: CHBrN

- Molecular Weight: 201.06 g/mol

Synthesis Methods:

The synthesis of this compound typically involves bromination of N,N-dimethylpyridin-3-amine. Common methods include:

- Bromination Reaction: N,N-dimethylpyridin-3-amine is treated with bromine in an organic solvent under controlled conditions.

- Palladium-Catalyzed Reactions: Utilization of palladium catalysts for cross-coupling reactions to produce various derivatives .

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that this compound may inhibit cellular proliferation and induce apoptosis in various cancer cell lines. Notably, it has shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Carcinoma) | 15 | Inhibition of cell growth |

| MCF-7 (Breast Carcinoma) | 12 | Induction of apoptosis |

| A549 (Lung Carcinoma) | 18 | Cell cycle arrest |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against a variety of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom and the dimethylamino group enhances its binding affinity to enzymes and receptors involved in cell signaling pathways.

- FGFR Inhibition: The compound's interaction with FGFRs leads to downstream effects that inhibit tumor growth and survival.

- Apoptotic Pathways: Activation of apoptotic pathways through modulation of Bcl-2 family proteins has been observed, leading to programmed cell death in cancer cells.

Case Studies

-

Study on FGFR Inhibition:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent inhibitory effects on FGFR1, FGFR2, and FGFR3 with low IC50 values, indicating their potential as anticancer agents . -

Antimicrobial Efficacy:

Another research effort focused on the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential utility in treating infections caused by resistant strains .

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-N,N-dimethylpyridin-3-amine with high purity?

The synthesis typically involves bromination of N,N-dimethylpyridin-3-amine using brominating agents like N-bromosuccinimide (NBS) under radical initiation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Purification via column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1) followed by recrystallization from ethanol yields >95% purity. Monitoring reaction progress with TLC (Rf ~0.4 in 1:1 hexane/EtOAc) ensures minimal by-product formation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : Dimethylamine protons appear as a singlet (δ 2.8–3.1 ppm), while aromatic protons show coupling patterns consistent with bromine’s electron-withdrawing effects.

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 215.0004 ± 3 ppm).

- IR spectroscopy : C-Br stretches (~560 cm⁻¹) and N-H vibrations (if present) validate functional groups .

Q. How should researchers handle air-sensitive intermediates during synthesis?

Use Schlenk-line techniques under inert atmosphere (N₂/Ar). Store intermediates in flame-dried glassware with molecular sieves. Employ anhydrous solvents (e.g., THF distilled over Na/benzophenone) and monitor humidity with hygrometers. Quench reactive intermediates (e.g., Grignard reagents) with degassed methanol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density distribution and identify reactive sites. Compare Fukui indices (nucleophilic/electrophilic) with experimental Suzuki coupling yields. Validate using Hammett plots to correlate substituent effects with reaction rates .

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results?

Discrepancies may arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray). Use variable-temperature NMR to probe conformational flexibility. For crystallography, refine structures with SHELXL (TWIN/BASF commands) to model disorder or twinning. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are effective in studying regioselectivity during electrophilic substitution?

Q. How can isotopic labeling elucidate degradation pathways under oxidative conditions?

Synthesize deuterated analogs (e.g., N,N-dimethyl-d6) to trace fragmentation using LC-MS/MS. Perform kinetic isotope effect (KIE) studies during H2O2-mediated degradation. Identify intermediates via tandem MS and propose mechanisms using Arrhenius plots .

Q. What computational approaches predict biological activity as enzyme inhibitors?

Use molecular docking (AutoDock Vina) with protein structures (PDB ID: e.g., 3ERT for kinases). Validate binding stability via 100-ns MD simulations (GROMACS). Correlate docking scores (ΔG binding) with in vitro IC50 values from fluorescence-based assays .

Methodological Notes

- Crystallography : Refine structures using SHELXL’s new features (e.g., hydrogen-bond restraints, disorder modeling) for accuracy .

- Data Contradictions : Apply iterative qualitative analysis (e.g., triangulation of NMR, XRD, and computational data) to resolve inconsistencies .

- Safety : Follow protocols for brominated pyridines (e.g., PPE, fume hoods) as outlined in safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.